Ácido 6-cloro nicotínico

Descripción general

Descripción

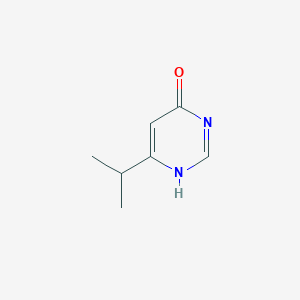

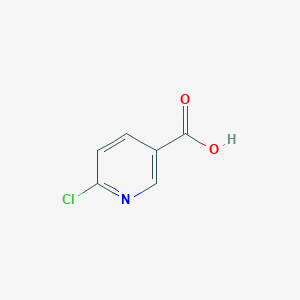

El ácido 6-cloro nicotínico es un compuesto orgánico con la fórmula molecular C₆H₄ClNO₂. Es un derivado del ácido nicotínico, donde un átomo de cloro se sustituye en la posición 6 del anillo de piridina. Este compuesto es conocido por sus aplicaciones en diversos campos, incluyendo química, biología e industria .

Aplicaciones Científicas De Investigación

El ácido 6-cloro nicotínico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Sirve como bloque de construcción para la síntesis de diversos compuestos orgánicos e intermedios.

Medicina: Se explora por sus posibles propiedades terapéuticas y como intermedio en la síntesis de fármacos.

Industria: Se utiliza en la producción de agroquímicos y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción del ácido 6-cloro nicotínico implica su interacción con dianas moleculares y vías específicas. En el contexto de los neonicotinoides, actúa sobre el sistema nervioso central de los insectos interfiriendo con la transmisión de estímulos. Esto se logra a través del bloqueo de los receptores nicotínicos de acetilcolina, lo que lleva a la interrupción de la señalización neuronal .

Compuestos similares:

Ácido nicotínico: El compuesto principal, que difiere por la ausencia del átomo de cloro.

Ácido 6-hidroxinicotínico: Un intermedio en la síntesis del ácido 6-cloro nicotínico.

Imidacloprid: Un insecticida neonicotinoide que comparte similitudes estructurales y se dirige a los mismos receptores.

Singularidad: El ácido 6-cloro nicotínico es único debido a la presencia del átomo de cloro, que confiere propiedades químicas y reactividad distintas. Esto lo convierte en un intermedio valioso en la síntesis de diversos derivados y compuestos con aplicaciones específicas .

Análisis Bioquímico

Biochemical Properties

The exact role of 6-Chloronicotinic acid in biochemical reactions is not fully understood. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported that a bacterium, Hymenobacter latericoloratus CGMCC 16346, can degrade 64% of imidacloprid, a neonicotinoid pesticide, using maltose as a co-carbon source . The degradation process involves the transformation of imidacloprid into 6-Chloronicotinic acid .

Cellular Effects

It is known that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Molecular Mechanism

It is known that it can be involved in the degradation of certain pesticides, such as imidacloprid . This process involves the transformation of imidacloprid into 6-Chloronicotinic acid .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Chloronicotinic acid can change over time. For instance, it has been reported that two metabolites of imidacloprid, urea, and olefin were found to be present in the soil over a period of 60–75 days, with respective concentrations of 0.121 and 0.21 .

Dosage Effects in Animal Models

It is known that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Metabolic Pathways

6-Chloronicotinic acid is involved in the metabolic pathway of certain pesticides, such as imidacloprid . This process involves the transformation of imidacloprid into 6-Chloronicotinic acid .

Transport and Distribution

It is known that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Subcellular Localization

It is known that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación del ácido 6-cloro nicotínico típicamente involucra la cloración del ácido 6-hidroxinicotínico. El proceso comienza con la ciclización y amonificación del ácido DL-málico para producir ácido 6-hidroxinicotínico. Este intermedio se somete entonces a una reacción de cloración para producir ácido 6-cloro nicotínico .

Métodos de producción industrial: En un entorno industrial, la síntesis del ácido 6-cloro nicotínico se puede lograr a través de una serie de reacciones bien controladas. Por ejemplo, el ácido 6-hidroxinicotínico se disuelve en trietilamina, seguido de la adición de oxicloruro de fósforo bajo condiciones de reflujo. La mezcla de reacción se enfría entonces y se acidifica para precipitar el producto deseado .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 6-cloro nicotínico experimenta diversas reacciones químicas, incluyendo:

Oxidación: Puede oxidarse para formar los ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en aminas u otras formas reducidas.

Sustitución: El átomo de cloro puede ser sustituido por otros grupos funcionales mediante reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o gas hidrógeno en presencia de un catalizador.

Sustitución: Los nucleófilos como las aminas o los tioles pueden reemplazar el átomo de cloro en condiciones apropiadas.

Principales productos formados:

Oxidación: Ácidos carboxílicos.

Reducción: Aminas.

Sustitución: Diversos derivados de piridina sustituidos.

Comparación Con Compuestos Similares

Nicotinic Acid: The parent compound, differing by the absence of the chlorine atom.

6-Hydroxynicotinic Acid: An intermediate in the synthesis of 6-chloronicotinic acid.

Imidacloprid: A neonicotinoid insecticide that shares structural similarities and targets the same receptors.

Uniqueness: 6-Chloronicotinic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various derivatives and compounds with specific applications .

Propiedades

IUPAC Name |

6-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWMVMPAYRWUFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063775 | |

| Record name | 6-Chloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5326-23-8 | |

| Record name | 6-Chloronicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5326-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloronicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005326238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5326-23-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboxylic acid, 6-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Chloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloronicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLORONICOTINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99V0U0120A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary source of 6-Chloronicotinic acid in the environment?

A1: 6-Chloronicotinic acid is a major metabolite of several widely used neonicotinoid insecticides, including imidacloprid, acetamiprid, and nitenpyram. These insecticides are used on a variety of crops and can persist in soil and water, leading to the formation and accumulation of 6-CNA. [, , , ]

Q2: Does 6-Chloronicotinic acid interact with the nicotinic acetylcholine receptor (nAChR) like its parent neonicotinoid compounds?

A2: While 6-CNA shares structural similarities with neonicotinoids, studies show it has significantly lower affinity for insect nAChRs. [, ] Experiments with honeybees demonstrated that 6-CNA did not induce inward currents in neurons expressing nAChRs even at high concentrations (3 mM). In contrast, imidacloprid and certain other metabolites exhibited potent agonistic activity on these receptors. []

Q3: Is there evidence that 6-CNA acts as a chemosensitizer in some organisms?

A3: Yes, research on amphipods (Gammarus fossarum) revealed that 6-CNA can inhibit the multixenobiotic resistance (MXR) defense system at low concentrations. This system, mediated by efflux transporters, normally protects organisms from xenobiotics. [] Inhibition of MXR by 6-CNA could potentially lead to increased cellular uptake and toxicity of other contaminants present in the environment.

Q4: What is the molecular formula and weight of 6-Chloronicotinic acid?

A4: The molecular formula of 6-Chloronicotinic acid is C6H4ClNO2, and its molecular weight is 157.55 g/mol.

Q5: Are there spectroscopic methods available for 6-Chloronicotinic acid identification and quantification?

A5: Yes, several spectroscopic methods have been employed for 6-CNA analysis, including:

- 1H NMR: This technique can monitor the photocatalytic degradation of 6-CNA, providing insights into degradation kinetics and potential intermediates. []

- FTIR: This method has been used to track the degradation of specific functional groups within 6-CNA during photocatalysis. []

Q6: What analytical techniques are commonly employed for the detection and quantification of 6-Chloronicotinic acid in environmental and biological matrices?

A6: Several analytical techniques have been developed and validated for 6-CNA determination, including:

- High-Performance Liquid Chromatography (HPLC): Often coupled with diode-array detection (DAD) or mass spectrometry (MS), HPLC is widely used for separating and quantifying 6-CNA in various matrices, including sweet cherry samples, environmental samples, and urine. [, , , , , , ]

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique, often coupled with derivatization steps, offers high sensitivity and selectivity for 6-CNA analysis in complex matrices like coffee, urine, and industrial water. [, , ]

- Ion Chromatography (IC): Coupled with online photoinduced fluorescence detection, IC provides a sensitive and cost-effective approach for simultaneous determination of 6-CNA and its parent neonicotinoids in environmental samples. [, ]

- Fluorescence Polarization Immunoassay (FPIA): While less sensitive than chromatographic techniques, FPIA offers a rapid and simple method for screening 6-CNA in agricultural, environmental, and biological samples. []

Q7: How persistent is 6-Chloronicotinic acid in the environment?

A7: The persistence of 6-CNA varies depending on environmental factors such as soil type, pH, and microbial activity. While some studies indicate it can persist for extended periods, others report relatively rapid degradation. [, , ] Research is ongoing to better understand its environmental fate and potential for bioaccumulation.

Q8: Has 6-Chloronicotinic acid been detected in human samples?

A8: Yes, 6-CNA has been detected in the urine of individuals exposed to neonicotinoid insecticides. [, , ] These findings highlight the potential for human exposure to this metabolite through various pathways, including the consumption of contaminated food and beverages.

Q9: What is the known toxicity profile of 6-Chloronicotinic acid in mammals?

A9: While 6-CNA is generally considered less toxic than its parent neonicotinoids, research on its specific toxicological effects is still developing. Some studies suggest it may have neurotoxic effects, but more research is needed to fully understand its potential risks to human health. [, ]

Q10: Are there microorganisms capable of degrading 6-Chloronicotinic acid?

A10: Yes, several bacterial strains have been identified that can degrade 6-CNA. These include:* Bradyrhizobiaceae strain SG-6C: This strain hydrolytically dechlorinates 6-CNA to 6-hydroxynicotinic acid, further metabolized via the nicotinic acid pathway. []* Leifsonia sp. PC-21: This strain cometabolizes imidacloprid, with 6-CNA as an intermediate that undergoes further degradation. []* Bacillus alkalinitrilicus: This bacterium has been shown to enhance the degradation of imidacloprid in soil, with 6-CNA identified as a major metabolite. []* Bacillus aerophilus: Similar to B. alkalinitrilicus, this bacterium exhibits imidacloprid degradation capabilities, producing 6-CNA as a metabolite. []

Q11: Can photocatalysis be used to degrade 6-Chloronicotinic acid?

A11: Yes, research demonstrates that 6-CNA can be effectively degraded by photocatalysis using TiO2 as a catalyst under UV irradiation. [, , ] This method holds promise for the removal of 6-CNA from contaminated water sources.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Ethylsulfonyl)amino]benzoic acid](/img/structure/B45992.png)

![Imidazo[2,1-b]thiazole-6-carbaldehyde](/img/structure/B45997.png)